BenchChemオンラインストアへようこそ!

3,5,3′-Triiodo-D-thyronine

Nuclear receptor binding Thyroid hormone receptor Structure-activity relationship

This D-enantiomer of T3 is an essential stereochemical probe for thyroid hormone receptor SAR studies. Its intermediate h-TRβ1 binding affinity (ranked between L-T3 and T4) and ~27‑fold weaker TSH suppression versus L‑T3 enable decoupling of receptor engagement from functional outcomes. Validated for pulmonary receptor binding (73% competitive displacement vs. 0.08% for rT3) and serves as a chiral purity reference standard for liothyronine formulations. Procure precise, reproducible metabolic and pulmonary signaling research.

Molecular Formula
Molecular Weight 650.97
Cat. No. B1579340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,3′-Triiodo-D-thyronine
Molecular Weight650.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,3′-Triiodo-D-thyronine (D-T3) Analytical Reference Standard for Thyroid Hormone Receptor Profiling and Metabolic Studies


3,5,3′-Triiodo-D-thyronine (D-T3, CAS 5714-08-9), also designated as dextrothyronine or detrothyronine, is the synthetic D-enantiomer of the endogenous thyroid hormone 3,5,3′-triiodo-L-thyronine (L-T3) . This iodothyronine analogue retains the 3,5,3′-triiodo substitution pattern characteristic of active thyroid hormones but possesses the R-configuration at the alanine side chain chiral center . As a non-endogenous stereoisomer, D-T3 exhibits a distinct pharmacological profile, including reduced nuclear thyroid hormone receptor activation and divergent metabolic effects compared to its L-counterpart, positioning it as a critical tool for dissecting stereospecific thyroid hormone signaling pathways [1].

Stereochemical Determinants of 3,5,3′-Triiodo-D-thyronine Activity: Why L-T3 and rT3 Are Not Interchangeable


Thyroid hormone analogues sharing the 3,5,3′-triiodo substitution pattern are not functionally interchangeable due to profound differences in receptor binding kinetics, metabolic stability, and in vivo potency that arise from stereochemistry and iodine ring position. The D-enantiomer (D-T3) exhibits an order of binding affinity to human thyroid hormone receptor beta 1 (h-TRβ1) that places it intermediate between L-T3 and L-thyroxine (T4), yet it displays markedly reduced capacity to normalize plasma creatine phosphokinase activity compared to L-T3, demonstrating that receptor binding rank order does not linearly translate to functional efficacy [1]. The endogenous L-stereoisomer (L-T3) represents the high-potency agonist, while the reverse triiodothyronine isomer (rT3, 3,3′,5′-triiodo-L-thyronine) binds nuclear receptors with several hundred-fold weaker affinity and functions primarily as an inactive metabolic byproduct, lacking meaningful thyromimetic activity at physiological concentrations [2]. Procurement of the incorrect isomer or analogue can lead to experimental artifacts ranging from negligible signal in receptor activation assays to misinterpretation of metabolic readouts, underscoring the necessity for isomer-specific selection based on quantitative differential evidence.

Quantitative Differentiation of 3,5,3′-Triiodo-D-thyronine Against L-T3, rT3, and T4 Comparators


Human Thyroid Hormone Receptor Beta 1 (h-TRβ1) Binding Affinity Rank Order: D-T3 Occupies Intermediate Position Between L-T3 and T4

In a comparative binding study using wild-type human thyroid hormone receptor beta 1 (h-TRβ1), 3,5,3′-triiodo-D-thyronine (D-T3) demonstrated the second-highest binding affinity among five thyroid hormone analogues, ranking immediately below the endogenous agonist L-T3 and above L-thyroxine (T4), 3,5-diiodo-L-thyronine, and 3,3′,5′-triiodo-L-thyronine (rT3) [1]. This positioning indicates that D-T3 retains substantial receptor engagement capacity despite its non-natural stereochemistry.

Nuclear receptor binding Thyroid hormone receptor Structure-activity relationship

Plasma Creatine Phosphokinase (CPK) Activity Normalization: D-T3 Exhibits Reduced Functional Efficacy Compared to L-T3

In a functional assay measuring the capacity to normalize elevated plasma creatine phosphokinase (CPK) activity, 3,5,3′-triiodo-D-thyronine demonstrated significantly lower efficacy than 3,5,3′-triiodo-L-thyronine . This dissociation between receptor binding (D-T3 ranks second only to L-T3) and functional CPK normalization highlights stereospecific requirements for downstream thyromimetic activity.

Creatine phosphokinase Thyromimetic activity Functional efficacy

Nuclear Receptor Binding Affinity of rT3 Is Several Hundred-Fold Weaker Than T3: D-T3 Outperforms rT3 as a TR Ligand

The endogenous reverse T3 isomer (3,3′,5′-triiodo-L-thyronine, rT3) exhibits an association constant for thyroid hormone nuclear receptors that is several hundred-fold lower than that of T3, rendering it an essentially inactive metabolite [1]. In contrast, D-T3 maintains measurable binding affinity to h-TRβ1 that exceeds that of both rT3 and T4, placing it in an intermediate potency tier between the high-activity L-T3 and the essentially inactive rT3 [2].

Nuclear receptor Affinity constant Receptor binding

Comparative In Vivo Dose Requirements for Hypothyroid Correction: D-T3 Requires ~27-Fold Higher Dose Than L-T3 for Equivalent TSH Suppression

In a clinical comparative study of hypothyroid patients, treatment with 4 mg dextrothyroxine (D-T3) produced similar reductions in serum TSH, cholesterol, triglycerides, and phospholipids, and equivalent stimulation of metabolic rate, as did 0.15 mg levothyroxine (L-T3) [1]. This represents an approximate 27-fold higher dose requirement for D-T3 to achieve functional equivalence with L-T3 in whole-organism metabolic regulation.

Hypothyroidism Dose-response TSH suppression

Nuclear Binding Competition in Fetal Lung Tissue: D-T3 Exhibits 73% Relative Binding Affinity, Exceeding rT3 by ~900-Fold

In competitive nuclear binding assays using isolated nuclei from fetal rabbit lung, 3,5,3′-triiodo-D-thyronine (D-T3) displaced 73% of L-[¹²⁵I]T3 binding, whereas the reverse isomer rT3 (3,3′,5′-triiodo-L-thyronine) displaced only 0.08% [1]. This corresponds to an approximately 912-fold greater competitive binding capacity for D-T3 relative to rT3 in this tissue-specific nuclear receptor context.

Nuclear receptor Competition binding Lung tissue

Validated Research Applications of 3,5,3′-Triiodo-D-thyronine Based on Quantitative Differentiation Evidence


Stereospecific Structure-Activity Relationship (SAR) Profiling of Thyroid Hormone Receptor Ligands

D-T3 serves as an essential stereochemical probe in thyroid hormone receptor SAR studies. Its intermediate binding affinity ranking (T3 > D-T3 > T4 > 3,5-T2 > rT3) to h-TRβ1 [1] enables researchers to isolate the contribution of D-configuration stereochemistry to receptor engagement. When paired with the reduced CPK-normalizing efficacy compared to L-T3 , D-T3 provides a critical tool for decoupling receptor binding events from downstream functional activation, facilitating the identification of biased signaling pathways or allosteric modulation effects.

In Vivo Metabolic Studies Requiring Attenuated Thyromimetic Activity

For in vivo investigations where full L-T3 agonist activity is undesirable (e.g., studies of metabolic rate modulation without excessive cardiac stimulation, or lipid-lowering experiments requiring chronic dosing), D-T3 offers a quantitatively defined reduced-potency alternative. The established 27-fold dose differential relative to L-T3 for equivalent TSH suppression and metabolic correction [2] provides researchers with a validated dosing framework, enabling predictable titration of thyromimetic effects while minimizing the risk of hypermetabolic adverse events associated with L-T3 overdose.

Tissue-Specific Thyroid Hormone Signaling Studies in Pulmonary Models

D-T3 demonstrates robust nuclear receptor binding in lung tissue, exhibiting 73% competitive displacement of L-T3 binding compared to only 0.08% for rT3 [3]. This ~912-fold differential makes D-T3 a valuable tool for investigating thyroid hormone signaling pathways in pulmonary development, alveolar epithelial cell function, and lung-specific gene regulation, where rT3 would be functionally inert. Researchers studying thyroid hormone effects on surfactant production or lung maturation can employ D-T3 as a receptor-competent ligand with tissue-validated binding characteristics.

Analytical Reference Standard for Chiral Purity Assessment in Pharmaceutical Quality Control

As the D-enantiomer of the pharmacologically active L-T3, 3,5,3′-triiodo-D-thyronine (CAS 5714-08-9) functions as a critical analytical reference standard for chiral purity determination in pharmaceutical preparations containing levothyroxine or liothyronine . The availability of high-purity D-T3 reference material enables validated HPLC and mass spectrometric methods for detecting and quantifying enantiomeric impurities, supporting regulatory compliance and batch release testing for thyroid hormone drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5,3′-Triiodo-D-thyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.